![molecular formula C12H15N5O2S B269955 N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B269955.png)
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide, also known as MRS5441, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of sulfhydryl-containing compounds and has been shown to exhibit potent biological activity.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and cancer. N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide binds to the sulfhydryl group of the NF-κB inhibitor, IkB, preventing its degradation and subsequent activation of the NF-κB pathway.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide has been shown to exhibit potent anti-inflammatory and anti-cancer activity in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide is its potent biological activity, which makes it an attractive candidate for further research and development. However, one of the limitations of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide is its relatively complex synthesis method, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide. One potential area of research is the development of novel derivatives of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide with improved biological activity and pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide and its potential therapeutic applications in various diseases. Finally, studies are needed to evaluate the safety and efficacy of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide in clinical trials.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-methyltetrazole-5-thiol in the presence of triethylamine to yield N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells.
Eigenschaften
Produktname |
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide |
---|---|
Molekularformel |
C12H15N5O2S |
Molekulargewicht |
293.35 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C12H15N5O2S/c1-17-12(14-15-16-17)20-8-7-11(18)13-9-5-3-4-6-10(9)19-2/h3-6H,7-8H2,1-2H3,(H,13,18) |
InChI-Schlüssel |
WVJKZJUTVOLOGS-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCC(=O)NC2=CC=CC=C2OC |
Kanonische SMILES |
CN1C(=NN=N1)SCCC(=O)NC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.